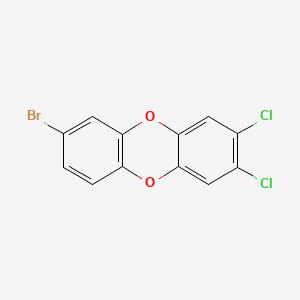

7-Bromo-2,3-dichlorodibenzo-p-dioxin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrCl2O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEOJLBNCCSIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243222 | |

| Record name | 7-Bromo-2,3-dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97741-74-7 | |

| Record name | 7-Bromo-2,3-dichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097741747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-2,3-dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways and Formation Mechanisms of Halogenated Dibenzo P Dioxins and Dibenzofurans, with Emphasis on Mixed Brominated/chlorinated Congeners

Inadvertent Formation during Thermal and Industrial Processes

Mixed halogenated dioxins and furans, including bromo/chloro-substituted congeners, are not produced intentionally. Instead, they are the unintentional by-products of various thermal and industrial activities where both bromine and chlorine sources are present. greenpeace.to These compounds can form under the same conditions that lead to the creation of their more studied chlorinated counterparts, typically involving combustion or high temperatures in the presence of oxygen. greenpeace.to

Combustion Processes and Accidental Fires

Combustion processes are a primary source of unintentionally formed halogenated compounds. In environments where both chlorinated and brominated materials are present, the formation of mixed halogenated dioxins/furans (PXDD/Fs) is highly probable.

Municipal and Industrial Waste Incineration : Waste incinerators are significant sources of dioxin emissions. who.int The feedstock in municipal solid waste often contains a mix of plastics (like PVC providing chlorine) and consumer products containing brominated flame retardants (BFRs), creating ideal conditions for PXDD/F formation. greenpeace.tonih.gov Flue gases and fly ash from these facilities have been found to contain not only polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), but also polybrominated (PBDD/Fs) and mixed bromo/chloro congeners. greenpeace.toinchem.org The temperature in the post-combustion zone, typically between 200°C and 500°C, is particularly conducive to dioxin formation. researchgate.net

E-waste Recycling : The thermal processing of electronic waste is a major source of PBDD/Fs and PXDD/Fs. Cathode ray tubes, printed circuit boards, and plastic housings often contain high levels of BFRs. researchgate.net During crude recycling operations, which can involve open burning to recover valuable metals, these BFRs can undergo thermal degradation in the presence of chlorine donors (e.g., PVC-coated wires) to yield significant amounts of mixed halogenated dioxins. researchgate.net

Accidental Fires : Uncontrolled fires in residential or industrial settings can also release PXDD/Fs. Modern building materials, furniture, and electronics contain a wide array of halogenated flame retardants and plastics. Fires involving these materials can produce PBDDs and PBDFs in amounts similar to or higher than their chlorinated analogs. nih.gov

The table below summarizes findings on the formation of halogenated dioxins in various combustion scenarios.

Table 1: Halogenated Dioxin Formation in Combustion Processes| Source | Key Precursors | Resulting Compounds | Relevant Temperature Range | Reference |

|---|---|---|---|---|

| Municipal Waste Incineration | PVC, Brominated Flame Retardants (BFRs), Carbon | PCDD/Fs, PBDD/Fs, PXDD/Fs | 200-500°C (Post-combustion) | greenpeace.tonih.govresearchgate.net |

| E-waste Recycling (Thermal) | Polybrominated Diphenyl Ethers (PBDEs), PVC | PBDD/Fs, PXDD/Fs | Variable (Open burning) | researchgate.netresearchgate.net |

| Accidental Fires | Building materials, electronics, furniture containing HFRs | PCDD/Fs, PBDD/Fs, PXDD/Fs | Variable | nih.gov |

Chemical Manufacturing By-products and Industrial Sources

The formation of 7-Bromo-2,3-dichlorodibenzo-p-dioxin and related compounds can occur as trace contaminants in several industrial processes.

Chemical Manufacturing : The production of certain chlorinated organic chemicals, such as chlorophenols and their derivatives which have been used as pesticides, can lead to the formation of PCDDs. nih.gov If bromine is present as an impurity in the feed chemicals or reaction vessels, mixed bromo/chloro dioxins can be formed. greenpeace.to

Metallurgical Industries : Secondary metal smelting is a known source of dioxin emissions. researchgate.net In secondary copper smelting, for example, the process often involves melting scrap metal that may be contaminated with both chlorinated and brominated compounds, such as plastics and flame retardants from wire coatings. The high temperatures and presence of copper, which acts as a catalyst, facilitate the formation of PCDD/Fs and PXDD/Fs. researchgate.netacs.org

Pulp and Paper Industry : The use of chlorine for bleaching wood pulp has historically been a source of PCDD/F contamination in mill effluent and sludge. nih.gov While process changes have reduced these emissions, the potential for forming mixed halogenated compounds exists if bromine is introduced into the system.

Mechanistic Pathways of PHDD/F Formation

The formation of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDD/Fs) occurs primarily through two general mechanisms: precursor-based synthesis and de novo synthesis. Both pathways can contribute to the formation of mixed bromo/chloro congeners like this compound.

Precursor Formation Routes (e.g., Condensation of Halogenated Phenols)

One of the primary mechanisms for dioxin formation is the condensation of simpler aromatic precursor molecules, most notably halogenated phenols. researchgate.net These reactions typically occur at temperatures between 250°C and 500°C and can be catalyzed by metal surfaces. researchgate.netnih.gov

For the formation of a mixed congener like this compound, the reaction would involve the condensation of appropriate brominated and chlorinated phenols. For instance, a bromophenol could react with a dichlorophenol. Research has shown that in copper(II) chloride-catalyzed thermal processes, chlorination of phenols preferentially occurs at the ortho- and para- positions, which are key positions for the subsequent cyclization reactions that form the dioxin structure. nih.govcapes.gov.br The condensation of two halophenol molecules to form a di-ether, followed by ring closure, is a well-established pathway to PBDDs and PCDDs. osti.gov

De Novo Synthesis Mechanisms, including Fly Ash Catalysis

De novo, or "from scratch," synthesis is a significant pathway for dioxin formation in the post-combustion zones of incinerators. researchgate.net This mechanism does not rely on structured precursors like chlorophenols but instead builds the dioxin molecule from particulate carbon (soot) present on fly ash. nih.gov

The key components for de novo synthesis are:

A carbon source (e.g., residual carbon on fly ash).

A source of chlorine and/or bromine.

A metal catalyst, typically copper compounds. acs.org

Oxygen.

A favorable temperature range, generally accepted to be 200°C to 450°C. researchgate.netnih.gov

In this process, the carbon matrix of fly ash reacts with chlorine and bromine donors in the flue gas. Copper chloride (CuCl₂) is a particularly effective catalyst, facilitating the key mechanistic step of oxychlorination on the carbon surface, which leads to the formation of chlorinated and brominated aromatic structures that eventually become PCDD/Fs and PXDD/Fs. acs.orgnih.gov The maximum emission of dioxins from fly ash in experimental reactors has been observed at temperatures around 350°C. nih.gov

Role of Halogenated Flame Retardants (HFRs) in PHDD/F Formation

Halogenated flame retardants (HFRs), particularly brominated flame retardants (BFRs), are a major source of bromine for the formation of PBDD/Fs and PXDD/Fs. researchgate.net Commercial BFR products, such as polybrominated diphenyl ethers (PBDEs), can contain PBDD/Fs as manufacturing impurities. researchgate.net

More significantly, BFRs themselves act as potent precursors. capes.gov.br During thermal stress, such as in the recycling of e-waste or in accidental fires, PBDEs can undergo molecular rearrangement to form PBDDs and, more readily, PBDFs. researchgate.netacs.org A key pathway for PBDF formation involves the loss of a bromine or hydrogen atom from an ortho position on the PBDE molecule, followed by a ring-closure reaction. acs.orgnih.gov If a source of chlorine is also present during this thermal degradation, the resulting compounds can be mixed bromo/chloro dioxins and furans. greenpeace.to

Table 2: Mechanistic Pathways for Mixed Halogenated Dioxin Formation

| Mechanism | Description | Key Reactants/Conditions | Primary Products | Reference |

|---|---|---|---|---|

| Precursor Condensation | Coupling of two halophenol molecules followed by ring closure. | Brominated phenols, Chlorinated phenols, Catalytic surfaces (metals), 250-500°C. | PXDDs | researchgate.netnih.govosti.gov |

| De Novo Synthesis | Formation from elemental carbon in the presence of halogens. | Fly ash (carbon), Chlorine/Bromine donors, Copper catalysts, Oxygen, 200-450°C. | PCDD/Fs, PBDD/Fs, PXDD/Fs | acs.orgresearchgate.netnih.gov |

| HFR Degradation | Thermal breakdown and molecular rearrangement of HFRs. | PBDEs, other BFRs, Heat, Presence of chlorine source for mixed congeners. | PBDD/Fs, PXDD/Fs | greenpeace.tocapes.gov.bracs.org |

Table of Mentioned Compounds

Halogen Exchange Reactions and Their Contribution to Mixed Congener Formation

Halogen exchange reactions are a significant pathway in the formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDDs/PXDFs), including this compound. These reactions involve the substitution of one halogen atom for another on an already formed dioxin or dibenzofuran (B1670420) molecule. This phenomenon is particularly relevant in environments where both chlorinated and brominated precursors are present, such as in thermal processes involving waste incineration.

The exchange of bromine and chlorine atoms can occur on the aromatic rings of polychlorinated dibenzo-p-dioxins (PCDDs) or polybrominated dibenzo-p-dioxins (PBDDs) when subjected to high temperatures in the presence of a source of the other halogen. For instance, a chlorinated dioxin can become a mixed bromo/chloro congener through the replacement of a chlorine atom with a bromine atom, and vice-versa.

Studies have shown that the presence of certain metals, such as copper, can catalyze these halogen exchange reactions. For example, the reaction of dibenzodioxin with copper(II) chloride (CuCl₂) and copper(II) bromide (CuBr₂) can yield a variety of chlorinated and brominated congeners, with a notable preference for substitution at the 2, 3, 7, and 8 positions of the dibenzo-p-dioxin (B167043) structure. This suggests that direct halogenation and halogen exchange can occur simultaneously, contributing to the complex mixture of PXDDs found in environmental and industrial samples.

While halogen exchange is a recognized formation mechanism for mixed congeners, it is generally not a controlled or selective method for the laboratory synthesis of a specific compound like this compound. The process typically results in a mixture of products with varying degrees of halogenation and different substitution patterns. The precise conditions that would favor the formation of a single, specific mixed congener through this method are not well-defined.

Laboratory Synthesis Approaches for Bromo- and Chloro-Dibenzo-p-dioxins

The targeted laboratory synthesis of specific mixed halogenated dibenzo-p-dioxins, such as this compound, generally relies on the condensation of well-defined precursors rather than non-selective halogen exchange reactions. A common and versatile method is a modification of the Ullmann condensation, which involves the reaction of a catechol derivative with a substituted nitrobenzene (B124822) in the presence of a base.

A general synthetic methodology for producing various PBDDs and PXDDs involves the condensation of a catechol with a halogenated nitrobenzene. nih.gov For the synthesis of this compound, a plausible approach would involve the condensation of 3,4-dichlorocatechol with a suitably substituted bromo-nitrobenzene, or the reaction of 4-bromocatechol with a trichloronitrobenzene.

Following the general principle, a specific pathway for the synthesis of this compound can be proposed. This involves the condensation of 4-bromocatechol with 1,2,4-trichloro-5-nitrobenzene . The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the catecholate anion displaces one of the chlorine atoms on the nitrobenzene ring, followed by an intramolecular cyclization to form the dibenzo-p-dioxin ring system.

Table 1: Proposed Laboratory Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 4-Bromocatechol | 1,2,4-Trichloro-5-nitrobenzene | Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO), Heat | This compound |

This synthetic route offers a high degree of control over the final substitution pattern of the resulting mixed halogenated dioxin. By carefully selecting the halogen substitution patterns on the catechol and nitrobenzene precursors, a wide variety of specific PXDD congeners can be synthesized for use as analytical standards and in toxicological studies. nih.gov

Another established method for the synthesis of the diaryl ether linkage central to the dibenzo-p-dioxin structure is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. In the context of synthesizing this compound, this could involve the reaction of a brominated catechol with a chlorinated benzene (B151609) derivative or vice versa, in the presence of a copper catalyst.

Environmental Distribution, Transport, and Fate of Halogenated Dibenzo P Dioxins, Including 7 Bromo 2,3 Dichlorodibenzo P Dioxin

Ubiquitous Presence in Environmental Compartments

Halogenated dibenzo-p-dioxins, including polychlorinated (PCDDs), polybrominated (PBDDs), and mixed bromo-chloro (PXDDs) congeners, are found globally across all environmental media. who.intcdc.gov Their formation as unintentional byproducts of industrial processes, such as waste incineration, chemical manufacturing, and metal smelting, leads to their release and subsequent distribution. who.intacs.orgepa.gov While chlorinated dioxins have been extensively studied, mixed halogenated congeners like 7-Bromo-2,3-dichlorodibenzo-p-dioxin are also recognized as environmental contaminants, though often detected at lower concentrations than their chlorinated counterparts. greenpeace.to

Occurrence in Soil and Sediments

Soils and sediments are major environmental sinks for halogenated dibenzo-p-dioxins due to their strong adsorption to organic matter and low water solubility. cdc.govepa.govmdpi.com These compartments act as long-term reservoirs from which dioxins can be slowly released back into the environment. epa.gov Environmental assessments have consistently revealed extensive contamination of soils and waterways near industrial sites and hazardous waste disposal areas. nih.gov The higher chlorinated congeners are particularly persistent and are the most common types found in environmental samples. cdc.gov

Studies of river estuaries, such as the Saigon River in Vietnam, have shown higher concentrations of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/DFs) in inland surface sediments compared to offshore sites, suggesting terrestrial sources of contamination. researchgate.net The long half-life of dioxins in soil, estimated to be between 60 to 80 years, underscores their extreme persistence in the terrestrial environment. mdpi.com

Table 1: Concentrations of PCDD/DFs in Surface Sediments This table illustrates typical findings where dioxin concentrations vary based on proximity to industrial or urban sources. Data is representative of findings reported in studies like that of the Saigon River Estuary. researchgate.net

| Location Type | Representative PCDD/DF Concentration (pg/g dry wt) |

| Inland / River | > 500 |

| Offshore / Marine | < 500 |

Distribution in Aquatic Systems

In aquatic environments, halogenated dibenzo-p-dioxins partition from the water column to sediment and suspended particulate matter. nih.gov Their very low solubility in water means that most of these compounds are found in sediments, which serve as a critical reservoir. epa.gov From these sediments, they can enter the aquatic food web. epa.gov Improper disposal of chemical wastes has led to significant contamination of waterways with these compounds. nih.gov

Research into the effects of brominated and mixed-halogenated dioxins on aquatic life has highlighted their potential impact. researchgate.net For instance, studies on the early-life stages of the Japanese medaka fish have been used to determine the relative potencies of various congeners, revealing that some mixed-halogenated compounds can be highly toxic in aquatic ecosystems. researchgate.net

Table 2: Relative Potencies (REPs) of Brominated and Mixed-Halogenated Furans to 2,3,7,8-TCDD in Japanese Medaka This interactive table, based on research findings, compares the potency of different halogenated compounds in an aquatic organism. researchgate.net The REP value indicates the toxicity relative to the most studied dioxin, 2,3,7,8-TCDD.

| Compound | REP (Water-based) | REP (Egg-based) |

| 2-Chloro-3,7,8-tribromodibenzofuran | 3.3 | 4.6 |

| 2,3,7,8-Tetrabromodibenzofuran | 0.85 | 0.92 |

| 2,3,4,7,8-Pentabromodibenzofuran | 0.053 | 0.55 |

| 1,2,3,7,8-Pentabromodibenzofuran | 0.0091 | 0.19 |

Atmospheric Distribution and Long-Range Environmental Transport

The atmosphere is a key pathway for the global distribution of halogenated dibenzo-p-dioxins. epa.gov These compounds are transported in both the vapor phase and adsorbed to airborne particulate matter. cdc.govinchem.org While lower halogenated congeners can be degraded in the atmosphere over days, the more highly halogenated compounds are more resistant to degradation and are subject to long-range transport, resulting in their detection in remote regions far from their original sources. cdc.gov This global cycling involves deposition from the atmosphere to land and water, followed by slow volatilization and particle resuspension that reintroduces them into the air. epa.gov

Biogeochemical Cycling and Environmental Persistence

The biogeochemical cycling of halogenated dibenzo-p-dioxins is defined by their chemical stability and lipophilicity (fat-loving nature). acs.orggreenpeace.to As persistent organic pollutants (POPs), they resist degradation in the environment. wikipedia.orgfood.gov.uk Their low water solubility and high affinity for organic carbon cause them to accumulate in soils, sediments, and the fatty tissues of living organisms. who.intepa.govgreenpeace.to This persistence is a hallmark of the entire class of compounds, including chlorinated, brominated, and mixed halogenated congeners. greenpeace.tofood.gov.uk In the body, their half-life is estimated to be 7 to 11 years, highlighting their resistance to metabolic breakdown. who.int

Bioconcentration and Bioaccumulation Dynamics in Ecological Food Webs

A critical aspect of the environmental fate of halogenated dibenzo-p-dioxins is their tendency to bioconcentrate and bioaccumulate. acs.orggreenpeace.to Because they are stored in fatty tissues, their concentration increases in organisms at successively higher levels of the food chain, a process known as biomagnification. who.intcdc.gov Aquatic organisms can accumulate dioxins to concentrations hundreds or thousands of times higher than those in the surrounding water. epa.gov This leads to significant exposure for predator species, including birds, mammals, and humans, through the consumption of contaminated food. who.inteuropa.eu Mixed halogenated dioxins have been detected in various biota, with higher frequencies and concentrations observed in shellfish, fish, liver, and eggs. greenpeace.tofood.gov.uk

Environmental Degradation Pathways and Resistance

Halogenated dibenzo-p-dioxins are generally resistant to degradation, contributing to their persistence. cdc.gov However, several natural processes can lead to their breakdown, albeit slowly.

Photolysis: Photochemical degradation is a significant pathway for dioxins exposed to sunlight. cdc.govepa.gov Studies have shown that 2,3,7,8-TCDD present as a contaminant in thin herbicide films on leaves or soil can be almost entirely broken down in a single day through photochemical dechlorination. nih.gov The use of photocatalysts, such as silver-titanium oxides, can enhance the photodegradation of dioxins in aquatic systems. mdpi.com The chemical bond between bromine and the aromatic rings is weaker than the chlorine-carbon bond, which may make brominated and mixed-halogenated dioxins more susceptible to degradation by light. tandfonline.com

Biodegradation Resistance: While highly resistant to microbial attack, some microorganisms have demonstrated the ability to degrade certain dioxin congeners. cdc.gov White-rot fungi, such as Phanerochaete chrysosporium, and certain bacteria, including species from the genera Sphingomonas and Bordetella, have been shown to break down dioxins. nih.govnih.govvu.nl The degradation process often involves oxidative cleavage of the molecule's ether bonds, followed by further breakdown of the aromatic rings. nih.govvu.nl However, degradation rates for highly toxic congeners like 2,3,7,8-TCDD are often very low. nih.govvu.nl

Table 3: Summary of Microbial Degradation Studies on Halogenated Dibenzo-p-dioxins This table summarizes key findings from research on the biodegradation of dioxins by various microorganisms.

| Microorganism | Dioxin Congener(s) Degraded | Key Findings |

| Penicillium sp. QI-1 | 2,3,7,8-TCDD | Degraded 87.9% of the initial concentration in 6 days under optimal lab conditions. d-nb.info |

| Phanerochaete chrysosporium | 2,7-Dichlorodibenzo-p-dioxin (2,7-DCDD) | Degrades 2,7-DCDD via oxidative cleavage, removing both chlorine atoms before ring cleavage. nih.gov |

| Bacterial communities from contaminated soil (including Bordetella, Sphingomonas) | 2,3,7,8-TCDD | Degraded up to 94% of 2,3,7,8-TCDD within 60 days in cultures with DMSO as the sole carbon source. nih.gov |

| Ligninolytic fungi (Phanerochaete spp., Phlebia spp.) | 2,7-DCDD, 2,3,7,8-TCDD | Capable of degrading less toxic 2,7-DCDD; degradation of 2,3,7,8-TCDD is much lower. vu.nl |

Advanced Analytical Methodologies for the Detection and Quantification of 7 Bromo 2,3 Dichlorodibenzo P Dioxin and Complex Congener Mixtures

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of high-resolution chromatographic separation with the specificity and sensitivity of mass spectrometry is the cornerstone of modern analytical strategies for halogenated dioxins.

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is widely regarded as the "gold standard" for the congener-specific analysis of polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and their brominated and mixed halogenated analogues. nih.gov This technique offers exceptional selectivity and sensitivity, which are crucial for differentiating toxic congeners from the multitude of other halogenated compounds that may be present in a sample. nih.gov

The analytical power of HRGC-HRMS lies in its ability to physically separate individual congeners based on their volatility and interaction with the chromatographic column, followed by highly specific detection using a mass spectrometer capable of resolving ions with very small mass differences. This high resolution is essential to distinguish the target analytes from potential interferences. For the analysis of mixed halogenated dioxins, the methodology is largely adapted from the established procedures for their chlorinated counterparts. food.gov.uk The U.S. Environmental Protection Agency (EPA) has published standardized methods, such as EPA Method 1613B, which detail the procedures for the analysis of tetra- through octa-chlorinated dioxins and furans by isotope dilution HRGC-HRMS, and these methods can be adapted for brominated and mixed halogenated compounds. epa.govepa.gov

The application of HRGC-HRMS has been successfully demonstrated for the determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs), including polychlorinated, polybrominated, and brominated/chlorinated congeners, in various complex matrices such as ambient air, stack gas emissions, fly ash, soil, sediment, water, and biological tissues. epa.gov The sensitivity of this method allows for the quantification of these compounds at concentrations as low as the picogram per cubic meter (pg/m³) level in air. epa.govepa.gov A hybrid HRGC/MS/MS method has also been investigated as a means to further enhance selectivity, which can be particularly beneficial when dealing with highly complex samples where even high-resolution mass spectrometry may not be sufficient to eliminate all interferences. nih.gov

Table 1: Key Features of HRGC-HRMS for Mixed Halogenated Dioxin Analysis

| Feature | Description |

| Selectivity | High-resolution separation of individual congeners. |

| Sensitivity | Detection limits in the picogram to femtogram range. |

| Specificity | High-resolution mass analysis to differentiate target analytes from interferences. |

| Applicability | Suitable for a wide range of environmental and biological matrices. |

| Standardization | Based on well-established methods like EPA Method 1613B. |

While gas chromatography-based methods are predominant for the analysis of halogenated dioxins, liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful tool for a wide range of environmental contaminants. Atmospheric pressure chemical ionization (APCI) has been explored as an ion source for coupling liquid chromatography with mass spectrometry for these types of compounds. researchgate.net The development of LC-MS/MS methods for the analysis of mixed halogenated dioxins is an area of ongoing research. The primary advantage of LC is its ability to handle less volatile and thermally labile compounds without the need for derivatization.

Recent advancements have also seen the coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) as a viable alternative to HRGC-HRMS. jenck.comsepscience.com This approach offers comparable sensitivity and selectivity for the analysis of dioxins and has been recognized in some regulatory frameworks. jenck.com The use of atmospheric pressure gas chromatography (APGC) coupled with tandem mass spectrometry (APGC-MS/MS) is another promising technique that provides high sensitivity and selectivity.

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope dilution mass spectrometry is a highly accurate quantification technique that is integral to the reliable analysis of trace levels of halogenated dioxins. epa.gov This method involves spiking the sample with a known amount of an isotopically labeled analogue of the target analyte (e.g., ¹³C-labeled) prior to extraction and cleanup. epa.gov These isotopically labeled standards behave almost identically to the native compounds throughout the analytical process, including extraction, cleanup, and chromatographic separation.

By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard in the final analysis, it is possible to accurately calculate the concentration of the native analyte in the original sample. jenck.comsepscience.com This approach effectively corrects for any losses of the analyte that may occur during the extensive sample preparation and cleanup procedures, as well as for variations in instrument response. The use of isotope dilution is a key component of regulatory methods such as EPA Method 1613B for the analysis of chlorinated dioxins and is equally critical for the accurate quantification of their brominated and mixed halogenated counterparts. epa.gov

Sample Preparation and Clean-up Strategies for Complex Environmental Matrices

The analysis of 7-Bromo-2,3-dichlorodibenzo-p-dioxin and its congeners in environmental matrices such as soil, sediment, and biological tissues is complicated by the presence of a multitude of other compounds that can interfere with the analysis. Therefore, rigorous sample preparation and clean-up procedures are essential to isolate the target analytes and remove interfering substances. nih.gov

A common approach involves a multi-step process that may include extraction, followed by a series of chromatographic clean-up steps. Multilayer silica gel columns are frequently used, which can contain layers of silica gel modified with sulfuric acid, potassium hydroxide, and silver nitrate to remove acidic, basic, and sulfur-containing compounds, respectively. nih.gov Florisil columns are also employed for the separation of different classes of compounds. nih.gov

Automated sample preparation systems, such as the GO-EHT system, have been developed to improve the efficiency and reproducibility of the clean-up process. researchgate.netdspsystems.eu These systems can automate the sequential passage of the sample extract through different chromatographic columns, reducing solvent consumption and minimizing the potential for human error. researchgate.netdspsystems.eu The goal of these extensive clean-up strategies is to produce a final extract that is sufficiently clean for injection into the highly sensitive analytical instrument.

Methodological Considerations for Brominated and Mixed Halogenated Dioxins

The analysis of brominated and mixed halogenated dioxins presents several methodological challenges that must be carefully addressed to ensure the quality and reliability of the data. One of the primary challenges is the sheer number of possible congeners, which far exceeds that of their chlorinated counterparts. food.gov.uk This complexity necessitates the use of highly efficient chromatographic separation techniques to resolve the target analytes from other co-eluting isomers.

Another important consideration is the potential for interference from other classes of halogenated compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), which can have similar physicochemical properties and may co-elute with the target dioxins. food.gov.uk Therefore, the clean-up procedures must be designed to effectively separate these different classes of compounds.

The availability of analytical standards is also a critical factor. While standards are available for many of the most toxic chlorinated and brominated dioxins, the synthesis and certification of standards for the vast number of mixed halogenated congeners is a significant undertaking. food.gov.uk The use of high-resolution mass spectrometry is crucial to minimize mass spectrometric interferences and ensure the accurate identification and quantification of the target compounds. food.gov.uk

Molecular Structure Activity Relationships Sars and Aryl Hydrocarbon Receptor Ahr Interaction Mechanisms for Halogenated Dibenzo P Dioxins

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms

The Aryl Hydrocarbon Receptor (AhR) is a cytosolic transcription factor that remains in an inactive state, bound to a complex of chaperone proteins including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. wikipedia.org The binding of a ligand, such as 7-Bromo-2,3-dichlorodibenzo-p-dioxin, initiates a series of conformational changes. researchgate.net

Upon ligand binding, the chaperone proteins dissociate, and the AhR-ligand complex translocates into the cell nucleus. wikipedia.orgnih.gov Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT) protein. nih.govnih.gov This newly formed AhR/ARNT heterodimer is the active transcription factor that binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. mdpi.comnih.govnih.gov The binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1). nih.govresearchgate.net The persistent activation of this pathway by metabolically stable ligands is believed to be a key driver of their toxicity. nih.govnih.gov

Influence of Halogenation Pattern on AhR Ligand Affinity and Biological Potency

The biological potency of halogenated dibenzo-p-dioxins is highly dependent on the number, type, and position of the halogen substituents on the aromatic rings. A critical requirement for high-affinity AhR binding and significant dioxin-like toxicity is the presence of halogens in the lateral positions (2, 3, 7, and 8). nih.govnih.gov Compounds with this substitution pattern, such as the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), adopt a planar conformation that fits effectively into the AhR ligand-binding pocket.

For mixed halogenated compounds like this compound, the principles are similar. The presence of chlorine atoms at the 2 and 3 positions and a bromine atom at the 7 position fulfills the lateral substitution requirement. Research on polybrominated dibenzo-p-dioxins (PBDDs) and mixed bromo/chloro-dibenzo-p-dioxins indicates that their structure-activity relationships (SARs) are comparable to those of their chlorinated analogs. nih.govnih.gov Brominated dioxins can exhibit AhR binding affinities and biological potencies equal to or even greater than their chlorinated counterparts. ee-net.ne.jpbeilstein-journals.org The removal of lateral halogens or the addition of non-lateral ones generally reduces the compound's activity. nih.gov

The potency of these compounds is often expressed relative to TCDD, the reference compound, using Toxic Equivalency Factors (TEFs) or Relative Potency (REP) values derived from various bioassays. wikipedia.orgnih.gov

| Compound | Substitution Pattern | Relative Potency (vs. TCDD) |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 2,3,7,8-Cl₄ | 1.0 ornl.gov |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 2,3,7,8-Br₄ | Similar to or greater than TCDD nih.govee-net.ne.jp |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1,2,3,7,8-Cl₅ | 1.0 nih.gov |

| 2,3,7-Tribromodibenzo-p-dioxin | 2,3,7-Br₃ | High Ah-receptor binding affinity ee-net.ne.jp |

| 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin | 2-Br, 3,7,8-Cl₃ | High in vivo and in vitro activity nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for PHDD/Fs

Given the large number of possible polyhalogenated dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) (PHDD/F) congeners, experimental testing of each one for AhR binding affinity and toxicity is impractical. beilstein-journals.org Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational alternative to predict the biological activity of these compounds based on their molecular structure. kg.ac.rs

QSAR models are mathematical equations that correlate a compound's biological activity with its physicochemical properties, known as molecular descriptors. researchgate.net These descriptors can include parameters related to:

Lipophilicity: The compound's tendency to partition into fatty tissues.

Electronic properties: The distribution of charge within the molecule.

Steric properties: The size and shape of the molecule. researchgate.net

Topological indices: Numerical values derived from the molecular graph. kg.ac.rs

For PHDD/Fs, QSAR models have been successfully developed to predict AhR binding affinity across multiple chemical classes. kg.ac.rsnih.gov These models help in screening large numbers of compounds, prioritizing them for further toxicological testing, and gaining insight into the structural features that govern their interaction with the AhR. nih.gov

Interspecies Differences in AhR Binding Properties

Significant variations exist in the toxic and biological responses to halogenated dioxins among different species. nih.gov These differences are largely attributed to variations in the primary structure of the AhR protein itself, particularly within the ligand-binding domain (LBD). nih.gov

Although the AhR is highly conserved across species, minor differences in the amino acid sequence of the LBD can dramatically alter ligand binding affinity and specificity. nih.gov For instance, the human AhR generally exhibits a lower binding affinity for TCDD compared to the AhR from certain mouse strains. nih.gov Consequently, QSAR models developed using data from one species may not be directly applicable to another. Studies have shown that equations derived from the binding of substituted dibenzo-p-dioxins to rat, mouse, and hamster receptors differ from the correlation obtained using the human placental receptor, highlighting these interspecies differences. nih.gov

These species-specific properties are critical for risk assessment, as data from animal models must be carefully extrapolated to predict potential effects in humans. food.gov.ukmdpi.com

| Species | Relative TCDD Sensitivity/Binding Affinity | Key AhR Structural Features |

|---|---|---|

| Human | Lower affinity for some ligands compared to mouse nih.govfood.gov.uk | The C-terminal transactivation domain shows only 58% similarity to mice. nih.gov |

| Rat | Sensitive, often used as a toxicological model. | Differences in AhR-mediated gene expression compared to humans. mdpi.com |

| Mouse | Strain-dependent; some strains are highly sensitive. | Well-characterized AhR pathway. nih.gov |

| Guinea Pig | Extremely sensitive to TCDD toxicity. | AhR structure contributes to high sensitivity. nih.gov |

| Hamster | Relatively resistant to TCDD toxicity. | Differences in the AhR transactivation domain compared to sensitive species. nih.gov |

Computational Chemistry Applications in PHDD/F Structural Analysis

Beyond QSAR, other computational chemistry techniques are vital for analyzing the structural properties of PHDD/Fs and their interaction with the AhR. Molecular docking, for example, is a method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net

Docking studies can:

Visualize how a specific congener, such as this compound, fits within the AhR's ligand-binding pocket.

Identify key interactions, such as hydrophobic and hydrogen-bonding interactions, that stabilize the ligand-receptor complex. researchgate.net

Explain why certain halogenation patterns lead to higher affinity than others.

These computational approaches provide a molecular-level understanding that complements experimental data from binding assays and QSAR models. By integrating these methods, researchers can build a comprehensive picture of the structure-activity relationships that govern the biological effects of this class of compounds. researchgate.net

Information on the Metabolic and Biotransformation Pathways of this compound is Not Currently Available in Publicly Accessible Scientific Literature.

A thorough review of available scientific literature reveals a significant lack of specific data regarding the metabolic and biotransformation pathways of the chemical compound this compound within biological systems. While extensive research has been conducted on other halogenated dibenzo-p-dioxins, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), direct studies detailing the metabolic fate of the 7-bromo-2,3-dichloro congener are not present in the accessed resources.

The provided outline requests detailed information on:

Ecotoxicological Investigations and Ecological Impact Assessment of Halogenated Dibenzo P Dioxins

Effects on Wildlife Populations and Aquatic Organisms

Direct ecotoxicological data on 7-Bromo-2,3-dichlorodibenzo-p-dioxin is scarce in scientific literature. However, the toxicity of dioxin-like compounds is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a mechanism conserved across vertebrate species. This activation can lead to a wide range of adverse effects, including reproductive and developmental problems, damage to the immune system, and interference with hormones. who.intepa.gov

Studies on wildlife populations exposed to complex mixtures of halogenated dioxins, including polychlorinated dibenzo-p-dioxins (PCDDs) and polybrominated dibenzo-p-dioxins (PBDDs), have documented profound impacts. nih.gov In fish, exposure to dioxin-like compounds can lead to mortality in early life stages, growth inhibition, and developmental deformities. epa.gov Avian species are also susceptible, with observed effects including eggshell thinning, reduced clutch sizes, and embryonic deformities. cornell.edu For instance, waterfowl in contaminated areas have shown decreased fertility and chick survival. cornell.edu

Given that mixed halogenated dioxins can elicit dioxin-like biological effects with potencies at least equal to chlorinated dioxins, it is plausible that this compound could contribute to similar adverse outcomes in wildlife populations. food.gov.uk The trophic transfer of these persistent compounds can lead to higher concentrations in top predators, posing a significant risk to species at higher levels of the food web. researchgate.net

Biomarker Responses in Environmental Monitoring (e.g., EROD Induction)

Biomarkers are crucial tools for assessing the exposure of organisms to environmental contaminants and their potential biological effects. For dioxin-like compounds, the induction of cytochrome P4501A1 (CYP1A1), measured as ethoxyresorufin-O-deethylase (EROD) activity, is a well-established and sensitive biomarker of exposure. nih.gov The binding of these compounds to the AhR triggers a cascade of events leading to the increased expression of the CYP1A1 gene and, consequently, elevated EROD activity.

The following table presents hypothetical EROD induction data for selected halogenated dibenzo-p-dioxins based on typical relative potencies observed in in-vitro studies. This illustrates the potential range of responses to different congeners.

| Compound | Relative EROD Induction Potency (TCDD = 1) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 1.0 |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 0.8 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1.1 |

| This compound | Data not available |

| 2,3-Dibromo-7,8-dichlorodibenzo-p-dioxin | Specific value varies by study |

This table is for illustrative purposes only, as specific relative potency values can vary depending on the experimental system.

Ecological Risk Assessment Frameworks for PHDD/Fs

Ecological risk assessment (ERA) for polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PHDD/Fs), including mixed halogenated congeners, is a complex process aimed at evaluating the potential for adverse ecological effects. nih.gov The framework for such assessments typically involves several key steps: problem formulation, exposure assessment, effects assessment, and risk characterization. epa.gov

A central component of the ERA for dioxin-like compounds is the Toxicity Equivalency Factor (TEF) approach. This method uses the well-studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a reference compound and assigns TEFs to other dioxin-like compounds based on their relative potency to induce dioxin-like effects. nih.gov The total toxic equivalency (TEQ) of a mixture is then calculated by summing the products of the concentration of each congener and its respective TEF.

While TEFs have been established for many PCDDs, PCDFs, and some polychlorinated biphenyls (PCBs), the database for brominated and mixed halogenated dioxins is less developed. However, the scientific community acknowledges that these compounds can contribute to the total dioxin-like toxicity and that similar structure-activity relationships apply. researchgate.net The lack of comprehensive toxicological data for many mixed halogenated congeners, including this compound, represents a significant data gap in current risk assessment frameworks. researchgate.net

Probabilistic approaches are increasingly being used in ERA to account for the variability and uncertainty inherent in environmental data. researchgate.nettaylorfrancis.com These methods can provide a more realistic estimate of the potential risks to different species and ecosystems.

Bioaccumulation in Ecological Matrices (e.g., Mosses, Eggs, Shellfish)

The lipophilic nature of halogenated dibenzo-p-dioxins facilitates their accumulation in the fatty tissues of organisms, leading to biomagnification through the food web. who.int Monitoring the levels of these contaminants in various environmental matrices is essential for understanding their distribution and potential for exposure.

Mosses: Mosses are effective biomonitors of atmospheric deposition of persistent organic pollutants due to their large surface area and reliance on atmospheric sources for nutrients. researchgate.net While studies have successfully used mosses to monitor PCDD/F deposition, specific data on the bioaccumulation of this compound in mosses is currently unavailable.

Eggs: Bird eggs are valuable indicators of local environmental contamination, as they reflect the contaminant burden of the female bird. fera.co.ukfood.gov.uk Studies have reported the presence of brominated and mixed halogenated dioxins in the eggs of various bird species. fera.co.ukfood.gov.ukdiva-portal.org The occurrence of these compounds in eggs raises concerns about potential developmental and reproductive effects on avian populations. cornell.edu

Shellfish: Shellfish, being filter-feeders, can accumulate contaminants from the surrounding water and sediment. bioone.orgepa.gov Several studies have detected mixed halogenated dioxins in shellfish, indicating their presence and bioavailability in aquatic ecosystems. food.gov.uknih.govnih.gov The inability of some shellfish to efficiently metabolize certain congeners can lead to higher accumulation levels. food.gov.uk

The following table provides a summary of findings on the occurrence of mixed halogenated dioxins in various ecological matrices, highlighting the types of compounds detected and the general observations.

| Ecological Matrix | Detected Compounds | Key Findings |

| Mosses | PCDD/Fs | Effective for monitoring atmospheric deposition of dioxins. researchgate.net Data on mixed halogenated dioxins is lacking. |

| Eggs | PBDD/Fs, PXDD/Fs | Detected in eggs of various bird species, indicating maternal transfer. fera.co.ukfood.gov.uknih.govmdpi.com Levels can be comparable to chlorinated dioxins in some cases. |

| Shellfish | PCDD/Fs, PBDD/Fs, PXDD/Fs | Widespread occurrence in mussels and other shellfish. food.gov.ukbioone.orgnih.govnih.gov Can bioaccumulate to significant levels. |

Q & A

Q. What are the recommended analytical methods for detecting and quantifying 7-Bromo-2,3-dichlorodibenzo-p-dioxin in environmental samples?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting halogenated dioxins due to its sensitivity and specificity for low-concentration analytes. For isomers like this compound, isotope dilution techniques using ¹³C-labeled analogs improve accuracy by correcting for matrix effects and recovery losses . Sample preparation typically involves Soxhlet extraction with toluene, followed by multi-step cleanups using silica gel, alumina, and carbon columns to isolate dioxin congeners . Method validation should include detection limits (≤1 pg/g), precision (RSD <15%), and congener-specific calibration curves.

Q. How can researchers address the lack of toxicity data for this compound?

Given the absence of direct toxicological studies, researchers can extrapolate from structurally similar compounds, such as 2,3-dichlorodibenzo-p-dioxin (2,3-DCDD). For example, the U.S. EPA’s provisional toxicity equivalence factor (TEF) approach assigns relative potency based on structural analogs like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) . Acute toxicity screening in rodent models (e.g., OECD Test Guideline 420) at doses up to 2,000 µg/kg/day can establish preliminary NOAELs (No Observed Adverse Effect Levels) . However, brominated dioxins may exhibit unique pharmacokinetics due to bromine’s larger atomic radius, necessitating in vitro assays (e.g., Ah receptor binding affinity) to refine TEF estimates .

Q. What strategies are effective for synthesizing this compound with high purity?

Synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution. For brominated dioxins, a stepwise halogenation approach is recommended:

Precursor preparation : Start with dibenzo-p-dioxin, introducing chlorine at positions 2 and 3 via FeCl₃-catalyzed chlorination under inert conditions .

Bromination : Use Br₂ in the presence of AlBr₃ to substitute position 3. Reaction monitoring via LC-MS ensures minimal polybrominated byproduct formation .

Purification : Recrystallization from hexane/ethyl acetate mixtures or preparative HPLC (C18 column, methanol/water mobile phase) achieves >97% purity .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C7) influence the environmental persistence and bioaccumulation of this compound compared to chlorinated analogs?

Bromine’s electronegativity and steric effects increase lipid solubility, potentially elevating bioaccumulation factors (BAFs) in aquatic organisms. Computational modeling (e.g., EPI Suite) predicts a log Kow of ~6.2 for this compound, compared to ~5.8 for 2,3-DCDD, suggesting higher biomagnification . Environmental half-life (t½) in soil can be estimated using quantitative structure-activity relationships (QSARs) for photodegradation and microbial degradation. Laboratory studies should validate these models under controlled UV light (λ = 290–400 nm) and soil microbiota conditions .

Q. What experimental designs are critical for resolving contradictions in isomer-specific toxicity data for mixed halogenated dioxins?

Contradictions often arise from congener-specific differences in receptor binding or metabolic pathways. A tiered approach is recommended:

- Tier 1 : In vitro assays (e.g., CYP1A1 induction in HepG2 cells) to assess Ah receptor activation .

- Tier 2 : Comparative toxicokinetics in Sprague-Dawley rats, measuring tissue distribution (liver, adipose) and elimination half-lives via LC-MS/MS .

- Tier 3 : Omics integration (transcriptomics, metabolomics) to identify pathway-specific effects, such as oxidative stress or endocrine disruption .

Statistical reconciliation of data should employ Bayesian meta-analysis to account for inter-study variability .

Q. How can researchers model the environmental fate of this compound in multi-media systems (air, water, soil)?

Use fugacity-based models (e.g., TaPL3) parameterized with:

- Physical-chemical properties : Vapor pressure (~1 × 10⁻⁶ Pa), water solubility (~0.1 mg/L), and organic carbon partition coefficient (Koc ~10⁴) .

- Emission scenarios : Industrial release rates from combustion sources or chemical waste .

Sensitivity analysis should prioritize parameters like photodegradation rates and soil adsorption coefficients. Field validation via passive air samplers (PUF disks) and sediment core analysis is essential to reduce model uncertainty .

Methodological Notes

- Toxicity testing : Prioritize OECD guidelines for consistency with regulatory frameworks .

- Analytical QC : Include blank spikes, duplicate samples, and NIST-certified reference materials (e.g., SRM 1944) .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for omics datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.